Pyridine-2-carbonyl chloride
Overview
Description
Pyridine-2-carbonyl chloride, also known as 2-Pyridinecarbonyl chloride, is a chemical compound with the molecular formula C6H4ClNO . It is used in the synthetic preparation of various pharmaceutical goods .
Molecular Structure Analysis
The molecular weight of this compound is 141.56 g/mol . For this compound hydrochloride, the molecular weight is 178.01 g/mol . The exact molecular structure can be found in chemical databases .Chemical Reactions Analysis
Pyridine derivatives, including this compound, can undergo nucleophilic substitution reactions . The exact chemical reactions involving this compound are not clearly mentioned in the available resources.Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored under inert gas at a temperature between 0-10°C .Scientific Research Applications
1. Catalyst in Synthesis Processes
Pyridine-2-carbonyl chloride derivatives have been used as catalysts in various synthesis processes. For instance, a study by Moosavi‐Zare et al. (2013) describes the use of an ionic liquid sulfonic acid functionalized pyridinium chloride as an efficient catalyst for the solvent-free synthesis of tetrahydrobenzo[a]-xanthen-11-ones, which are important in pharmaceutical chemistry (Moosavi‐Zare et al., 2013).
2. Cross-Electrophile Coupling
In a 2020 study, Kim et al. utilized pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN), a derivative of this compound, for nickel-catalyzed cross-electrophile coupling of aryl chlorides with primary alkyl chlorides, demonstrating its potential in complex chemical synthesis (Kim et al., 2020).
3. Coordination Chemistry and Catalysis
Dey et al. (2014) reported the use of chloro-ruthenium complexes with carbonyl and N-(aryl)pyridine-2-aldimines as ancillary ligands. These complexes were used in C–C cross-coupling catalysis, highlighting the compound's role in facilitating important chemical reactions (Dey et al., 2014).
4. Hydrogen Transfer Reactions
A study by Tondreau et al. (2008) discussed bis(imino)pyridine iron complexes for the chemo- and regioselective reduction of aldehydes and ketones, indicating the compound's relevance in hydrogen transfer reactions (Tondreau et al., 2008).
5. Polymer Synthesis
Yoshioka (2018) explored the use of this compound in the preparation of aromatic polyamide nanoparticles, showing its utility in advanced material synthesis and polymer science (Yoshioka, 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Pyridine-2-carbonyl chloride involves nucleophilic substitution reactions . In these reactions, this compound, a carbonyl compound, interacts with a neutral nucleophile, pyridine . The charge decomposition analysis is performed to explore the main components of the transition state’s LUMO . This interaction leads to changes in the molecular structure of the targets, which can affect their function.
Biochemical Pathways
It is known that pyridine derivatives can have various effects on biochemical pathways, including antimicrobial properties
Result of Action
It is known that the compound can cause changes in the molecular structure of its targets, which can affect their function .
Biochemical Analysis
Biochemical Properties
Pyridine-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions . It interacts with enzymes, proteins, and other biomolecules, and these interactions are often characterized by the formation of mixed orbitals originating from the nucleophile and the substrate .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through nucleophilic substitution reactions .
Temporal Effects in Laboratory Settings
It is known that the compound participates in nucleophilic substitution reactions, which could potentially influence its stability and degradation over time .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
pyridine-2-carbonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6(9)5-3-1-2-4-8-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAYJRPASWETSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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